molecular formula C22H14ClNO4 B094646 Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- CAS No. 116-80-3

Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-

Cat. No.: B094646
CAS No.: 116-80-3
M. Wt: 391.8 g/mol
InChI Key: ZUENIEUULTXURC-UHFFFAOYSA-N
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Description

Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- is an organic compound with the molecular formula C22H14ClNO4. It is a derivative of benzamide, characterized by the presence of a 5-chloro-4-methoxyanthraquinonyl group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- typically involves the reaction of 5-chloro-4-methoxyanthraquinone with benzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: This compound can also be reduced under specific conditions to yield reduced forms.

    Substitution: Substitution reactions involving the replacement of the chlorine or methoxy groups with other functional groups are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.

    2,3-dimethoxy and 3-acetoxy-2-methyl benzamides: Studied for their antioxidant and antibacterial activities.

Uniqueness: Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- is unique due to the presence of the 5-chloro-4-methoxyanthraquinonyl group, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications.

Properties

IUPAC Name

N-(5-chloro-4-methoxy-9,10-dioxoanthracen-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO4/c1-28-16-11-10-15(24-22(27)12-6-3-2-4-7-12)18-19(16)21(26)17-13(20(18)25)8-5-9-14(17)23/h2-11H,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUENIEUULTXURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C(=O)C4=C(C2=O)C(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151261
Record name Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116-80-3
Record name Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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